molecular formula C15H7ClF3N5O B4481918 7-(2-chlorophenyl)-2-(trifluoromethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one

7-(2-chlorophenyl)-2-(trifluoromethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one

Cat. No.: B4481918
M. Wt: 365.70 g/mol
InChI Key: LVYVCJRNJSLWNM-UHFFFAOYSA-N
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Description

7-(2-chlorophenyl)-2-(trifluoromethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is a useful research compound. Its molecular formula is C15H7ClF3N5O and its molecular weight is 365.70 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 365.0291220 g/mol and the complexity rating of the compound is 574. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

7-(2-chlorophenyl)-2-(trifluoromethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is a complex heterocyclic compound with potential biological activities. This article explores its biological activity based on existing research, including synthesis methods, structure-activity relationships (SAR), and its effects on various biological systems.

  • Molecular Formula : C15H7ClF3N5O
  • Molecular Weight : 365.70 g/mol
  • CAS Number : EVT-4617130

The compound features a pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidine core structure, which is known for its diverse pharmacological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazolopyrimidine derivatives. For instance, compounds with similar structures have been evaluated against various cancer cell lines.

Table 1 summarizes the anticancer activity of related compounds:

CompoundCell LineGrowth Inhibition (%)
3aLOX IMVI27
3fSNB-7579.01
3hUO-3180.24

These results indicate that while some derivatives exhibit moderate activity against specific cancer types, the overall efficacy varies significantly among different compounds and cell lines .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has also been explored. For example, studies on pyrido[1,2-e]purine derivatives have shown promising results in inhibiting key enzymes involved in cancer progression and inflammation . The structure of this compound suggests it may similarly interact with specific targets.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the core structure can significantly influence its potency and selectivity. For instance:

  • Substituents : The presence of electron-withdrawing groups like trifluoromethyl and chlorine can enhance lipophilicity and improve binding affinity to target sites.
  • Ring Modifications : Variations in the triazole and pyrimidine rings can affect the pharmacokinetic properties and bioavailability of the compound .

Case Study 1: Anticancer Screening

A comprehensive screening conducted by the National Cancer Institute evaluated various triazolopyrimidine derivatives against a panel of 60 cancer cell lines. The study found that certain modifications led to enhanced cytotoxicity against melanoma and central nervous system cancers. This underscores the importance of structural variations in developing effective anticancer agents .

Case Study 2: Anti-inflammatory Effects

Research into related pyrimidine compounds has demonstrated anti-inflammatory properties through inhibition of COX-2 and iNOS enzymes in cellular models. This suggests that derivatives of this compound may also exhibit similar activities .

Scientific Research Applications

Pharmacological Properties

  • Inhibition of Phosphodiesterases (PDEs) :
    • Compounds similar to 7-(2-chlorophenyl)-2-(trifluoromethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one have been studied as selective inhibitors of phosphodiesterases (PDEs), particularly PDE2 and PDE10. These enzymes play crucial roles in regulating intracellular levels of cyclic nucleotides (cAMP and cGMP), which are important for various signaling pathways in the brain and other tissues. In vitro studies have shown that derivatives with similar structures exhibit high selectivity and potency against these targets .
  • Antitumor Activity :
    • Research indicates that pyrido-triazolo-pyrimidine derivatives can exhibit significant cytotoxic effects against various cancer cell lines. The structure-activity relationship studies suggest that modifications at specific positions can enhance their antitumor efficacy while minimizing cytotoxicity to normal cells. For instance, certain analogs demonstrated over 80% inhibition of cancer cell proliferation at specific concentrations without significant cytotoxicity to peripheral blood mononuclear cells (PBMCs) .
  • Neuroprotective Effects :
    • Some studies have suggested that compounds within this class may possess neuroprotective properties, potentially making them candidates for treating neurodegenerative diseases. The ability to cross the blood-brain barrier and modulate PDE activity could contribute to their therapeutic effects in conditions such as Alzheimer's disease and Parkinson's disease .

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is critical for optimizing its pharmacological properties:

  • Substituent Variations : The presence of electron-withdrawing groups (like trifluoromethyl) has been shown to significantly affect the compound's binding affinity and selectivity towards target enzymes. For example, introducing a trifluoromethyl group at the 2-position enhances lipophilicity and may improve bioavailability.
  • Positioning of Aromatic Rings : Variations in the positioning of the chlorophenyl moiety can lead to differences in inhibitory potency against PDEs. Studies have indicated that specific orientations allow better interaction with the enzyme's active site .

Case Studies

Several studies exemplify the application of this compound in research:

  • PDE Inhibition Study : A study reported on a series of pyrido-triazolo derivatives where compound analogs were tested against PDE enzymes. One compound demonstrated an IC50 value of 3 nM for PDE2 inhibition while showing minimal activity against PDE10 (IC50 = 2450 nM), highlighting its selectivity .
  • Anticancer Activity Assessment : Another investigation into a related compound revealed significant inhibition rates against various cancer cell lines with minimal cytotoxicity towards normal cells. These findings suggest potential applications in targeted cancer therapies where selectivity is crucial .

Properties

IUPAC Name

11-(2-chlorophenyl)-4-(trifluoromethyl)-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H7ClF3N5O/c16-9-3-1-2-4-11(9)23-6-5-10-8(12(23)25)7-20-14-21-13(15(17,18)19)22-24(10)14/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVYVCJRNJSLWNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N2C=CC3=C(C2=O)C=NC4=NC(=NN34)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H7ClF3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-(2-chlorophenyl)-2-(trifluoromethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one
Reactant of Route 2
7-(2-chlorophenyl)-2-(trifluoromethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one
Reactant of Route 3
Reactant of Route 3
7-(2-chlorophenyl)-2-(trifluoromethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one
Reactant of Route 4
Reactant of Route 4
7-(2-chlorophenyl)-2-(trifluoromethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one
Reactant of Route 5
7-(2-chlorophenyl)-2-(trifluoromethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one
Reactant of Route 6
7-(2-chlorophenyl)-2-(trifluoromethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one

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